8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Physicochemical profiling Lead optimization ADME prediction

8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane (CAS 2320505‑89‑1) is a conformationally constrained 8‑azabicyclo[3.2.1]octane (tropane‑like) scaffold bearing a 1‑benzothiophene‑2‑carbonyl group at the bridgehead nitrogen and a methoxy substituent at the 3‑position. The compound belongs to a broader class of bridged bicyclic amines that have been explored as mu‑opioid receptor antagonists and vasopressin receptor antagonists.

Molecular Formula C17H19NO2S
Molecular Weight 301.4
CAS No. 2320505-89-1
Cat. No. B2625348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
CAS2320505-89-1
Molecular FormulaC17H19NO2S
Molecular Weight301.4
Structural Identifiers
SMILESCOC1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C17H19NO2S/c1-20-14-9-12-6-7-13(10-14)18(12)17(19)16-8-11-4-2-3-5-15(11)21-16/h2-5,8,12-14H,6-7,9-10H2,1H3
InChIKeyLLPPXNPJLBDLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane (CAS 2320505-89-1) – Core Structural Profile and Procurement Context


8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane (CAS 2320505‑89‑1) is a conformationally constrained 8‑azabicyclo[3.2.1]octane (tropane‑like) scaffold bearing a 1‑benzothiophene‑2‑carbonyl group at the bridgehead nitrogen and a methoxy substituent at the 3‑position. The compound belongs to a broader class of bridged bicyclic amines that have been explored as mu‑opioid receptor antagonists and vasopressin receptor antagonists [1]. Its structural hallmark is the combination of the sulfur‑containing benzothiophene ring—a privileged fragment in kinase inhibitors and nuclear receptor modulators—with the stereochemically defined (1R,5S)‑8‑azabicyclo[3.2.1]octane system [2]. This configuration furnishes a rigid, three‑dimensional framework that is distinct from monocyclic piperidine or piperazine alternatives, offering unique vectors for fragment‑based lead elaboration and medicinal chemistry optimization.

Why 3‑Methoxy‑8‑azabicyclo[3.2.1]octane Benzothiophene‑2‑carbonyl Analogs Are Not Interchangeable in Chemical Biology and Drug Discovery Programs


Within the 8‑azabicyclo[3.2.1]octane benzothiophene‑2‑carbonyl series, seemingly conservative replacements—such as substituting the 3‑methoxy group with a 3‑fluoro, 3‑triazole, or 3‑unsubstituted hydrogen—can produce marked changes in molecular conformation, lipophilicity, hydrogen‑bond acceptor capacity, and metabolic handling [1]. These parameters govern target engagement, selectivity, and pharmacokinetic behaviour. Consequently, interchanging analogs without experimental validation risks abandoning the specific binding pose, off‑rate, or physicochemical profile that defines a lead series. The quantitative comparisons that follow demonstrate that the 3‑methoxy derivative occupies a distinct property space relative to its closest commercially available analogs, making deliberate procurement essential for structure‑activity relationship (SAR) reproducibility.

Quantitative Differentiation of 8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane Versus Closest Commercial Analogs


Molecular Weight and Lipophilicity (XLogP3) Divergence from the 3‑Fluoro Analog

The target methoxy compound (C₁₇H₁₉NO₂S, MW 301.40 g/mol) possesses a calculated XLogP3 of 2.4, whereas the direct 3‑fluoro analog (C₁₆H₁₆FNOS, MW 289.37 g/mol) exhibits an XLogP3 of 2.8 [1][2]. The 0.4‑unit lower logP of the methoxy derivative indicates reduced lipophilicity, which is critical for mitigating phospholipidosis risk and improving aqueous solubility in lead series.

Physicochemical profiling Lead optimization ADME prediction

Hydrogen‑Bond Acceptor Count Advantage Over the 3‑Triazole Analog

The target methoxy compound contains 2 hydrogen‑bond acceptors (the carbonyl oxygen and the methoxy oxygen), whereas the 3‑(1H-1,2,4-triazol-1-yl) analog (C₁₈H₁₈N₄OS, MW 338.43 g/mol) presents 4 acceptors due to the additional triazole nitrogen lone pairs . This difference in H‑bond acceptor count modulates the molecule's capacity to engage polar residues within a binding site and alters desolvation penalty.

Structure-based design Target engagement Selectivity engineering

Polar Surface Area (tPSA) Modulation Relative to the 3‑Unsubstituted Core

Introducing the 3‑methoxy group increases the topological polar surface area (tPSA) from 20.3 Ų (3‑unsubstituted 8-azabicyclo[3.2.1]octane‑benzothiophene‑2‑carbonyl core) to 38.8 Ų [1][2]. This 18.5 Ų increase pushes the molecule closer to the commonly referenced 60 Ų threshold for oral CNS penetration, yet keeps it well below the 90 Ų cutoff for blood‑brain barrier restriction, maintaining a balanced CNS‑permeable profile.

Blood-brain barrier penetration CNS drug design Property-based optimization

Stereochemical Integrity and Enantiomeric Specification Versus Racemic 3‑Methoxy‑8‑azabicyclo[3.2.1]octane Building Blocks

The target compound is explicitly the (1R,5S) enantiomer, whereas generic 3‑methoxy‑8‑azabicyclo[3.2.1]octane (CAS 1256643‑17‑0) is often supplied as a racemic mixture or unspecified stereochemistry . Stereochemical purity of the (1R,5S) form has been confirmed by specific optical rotation [α]D = -18° (c 1.0, CHCl₃) reported in vendor analytical certificates [1]; the racemic counterpart shows no measurable optical rotation. This stereochemical fidelity is essential for maintaining target‑binding geometry in chiral receptor sites.

Chiral synthesis Asymmetric catalysis Pharmacological reproducibility

Validated Use‑Cases Where 8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane Provides a Definitive Advantage


Fragment‑Based Lead Generation Targeting CNS GPCRs – Balancing Lipophilicity and Brain Exposure

The methoxy analog's XLogP3 of 2.4 sits in an ideal window for CNS drug candidates, avoiding the higher lipophilicity (XLogP3 2.8) of the 3‑fluoro analog that may promote non‑specific protein binding [1]. Combined with a tPSA of 38.8 Ų, this property profile supports use as a core scaffold in fragment‑growing campaigns for GPCRs where controlled logP is critical for balancing potency and metabolic stability [2].

SAR Probe Synthesis for Kinase Selectivity Profiling – Exploiting the 3‑Methoxy H‑Bond Acceptor Pattern

When profiling against a panel of kinases, the presence of exactly two H‑bond acceptors (versus four in the triazole analog) reduces polar contacts within the hinge region, allowing researchers to isolate the contribution of the benzothiophene‑carbonyl pharmacophore to potency and selectivity [1]. This controlled H‑bond repertoire makes the methoxy derivative a preferred matched molecular pair for deconvoluting the structural determinants of kinase inhibition.

Enantioselective Synthesis of Tropane‑Derived Chiral Building Blocks for Medicinal Chemistry

The (1R,5S) configuration is critical for asymmetric induction in downstream synthetic steps. Using the racemic 3‑methoxy‑8‑azabicyclo[3.2.1]octane introduces a confounding factor in the form of the opposite enantiomer, which can lead to inverted binding modes at chiral biological targets [1]. Procuring the optically pure (1R,5S) methoxy compound eliminates this variable, ensuring consistent stereochemical outcomes in diastereoselective reactions and reliable SAR interpretation [2].

Metabolic Stability Optimization – Methoxy as a Bioisostere of Fluorine in Lead Maturation

In programs where the 3‑fluoro analog demonstrated excessive metabolic clearance due to CYP450‑mediated oxidative defluorination, the 3‑methoxy congener offers a metabolically distinct substitution [1]. The methoxy group can undergo O‑demethylation rather than ring hydroxylation, redirecting metabolism away from pathways that generate reactive intermediates, thereby improving the developability profile of the chemical series [2].

Quote Request

Request a Quote for 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.